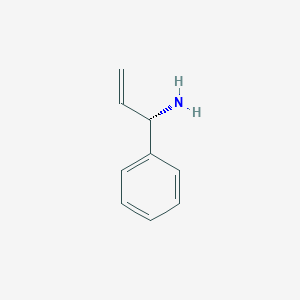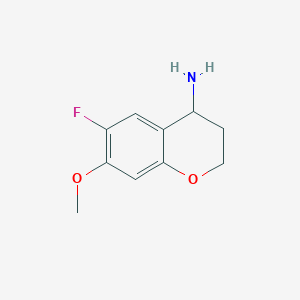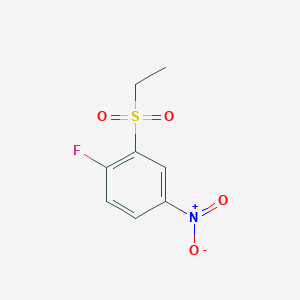
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethylsulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene typically involves the nitration of 2-(Ethylsulfonyl)-1-Fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents. This ensures high yield and purity of the final product.
Types of Reactions:
Reduction: The nitro group in 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Oxidation: Hydrogen peroxide, peracids.
Major Products:
Reduction: 2-(Ethylsulfonyl)-1-Fluoro-4-Aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
科学研究应用
2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
相似化合物的比较
2-(Methylsulfonyl)-1-Fluoro-4-Nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Ethylsulfonyl)-1-Chloro-4-Nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Ethylsulfonyl)-1-Fluoro-4-Aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the ethylsulfonyl group enhances its solubility and potential bioavailability, while the nitro and fluorine groups offer sites for further chemical modification and interaction with biological targets.
属性
分子式 |
C8H8FNO4S |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-ethylsulfonyl-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI 键 |
YFXSHURBWZGAHJ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
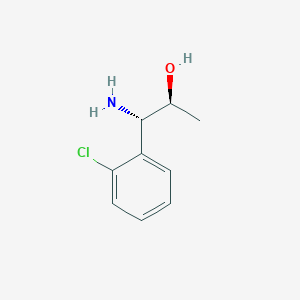



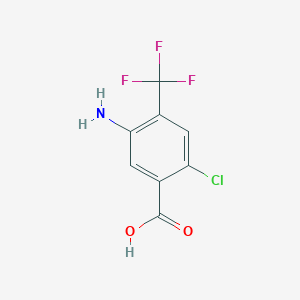

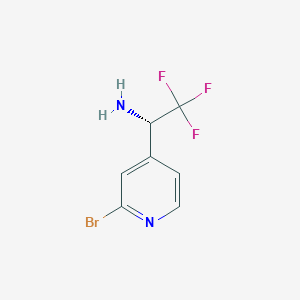
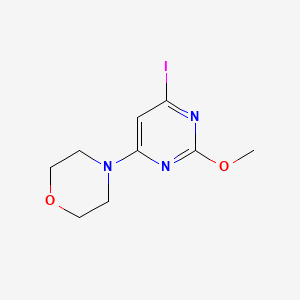
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

